N-(3,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Description
N-(3,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide is a synthetic compound characterized by a piperidine core substituted with a hydroxy(diphenyl)methyl group at the 4-position and a carbothioamide moiety linked to a 3,5-dimethoxyphenyl group. Its carbothioamide group may enhance binding affinity compared to carboxamide analogs due to sulfur’s polarizability and larger atomic radius .
Properties
Molecular Formula |
C27H30N2O3S |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C27H30N2O3S/c1-31-24-17-23(18-25(19-24)32-2)28-26(33)29-15-13-22(14-16-29)27(30,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17-19,22,30H,13-16H2,1-2H3,(H,28,33) |
InChI Key |
AMGLNOKKFMMSAK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC |
Origin of Product |
United States |
Biological Activity
N-(3,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide (CAS No. 516459-90-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including anticancer and antimicrobial effects.
- Molecular Formula : C27H30N2O3S
- Molecular Weight : 462.6 g/mol
- Structure : The compound contains a piperidine ring substituted with a hydroxy(diphenyl)methyl group and a dimethoxyphenyl moiety, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Piperidine Ring : Starting from appropriate piperidine derivatives.
- Substitution Reactions : Introducing the dimethoxyphenyl and hydroxy(diphenyl)methyl groups through electrophilic aromatic substitution or similar methodologies.
- Carbothioamide Formation : Finalizing the structure by forming the carbothioamide linkage.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer) and C6 (glioma) cell lines.
- Methodology : The BrdU proliferation ELISA assay was employed to assess antiproliferative activity.
- Findings : Compounds similar to this compound exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 3f | HeLa | 15.2 | Active |
| 3g | C6 | 12.7 | Active |
Antimicrobial Activity
In addition to anticancer effects, this compound has been screened for antimicrobial properties:
- Microorganisms Tested : Various bacteria and fungi were used in the assays.
- Results : The compound demonstrated remarkable activity against several strains, indicating its potential as an antimicrobial agent .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
- Interaction with Enzymes : Potentially affecting key enzymes involved in cancer progression and microbial resistance.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
-
Study on HeLa Cells :
- Researchers synthesized several derivatives and tested their effectiveness against HeLa cells.
- Results indicated that modifications in the substituents could enhance anticancer activity.
-
Antimicrobial Screening :
- A series of similar compounds were screened against Staphylococcus aureus and Escherichia coli.
- The results showed significant antibacterial activity, suggesting a promising avenue for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Differences :
- The target compound employs a piperidine ring, which offers greater conformational flexibility compared to the pyrrolidine core of the analog in Table 1. Piperidine derivatives are often preferred for CNS-targeting drugs due to improved blood-brain barrier penetration .
- The pyrrolidine-based analog substitutes a carboxylic acid group, which may limit solubility compared to the target’s carbothioamide group.
Substituent Impact: Both compounds feature a 3,5-dimethoxyphenyl group, known for enhancing metabolic stability and π-π stacking interactions.
Synthetic Feasibility :
- The analog in Table 1 achieved a 63% crude yield with 99% purity , suggesting efficient synthesis. The target compound’s synthetic pathway may face challenges due to the steric hindrance of the hydroxy(diphenyl)methyl group.
Research Findings and Hypotheses
- Pharmacological Potential: The target compound’s carbothioamide group could exhibit stronger inhibition of kinases (e.g., JAK3 or BTK) compared to carboxamide analogs, as sulfur’s electronegativity modulates binding pocket interactions.
- Metabolic Stability : The 3,5-dimethoxyphenyl group may reduce cytochrome P450-mediated metabolism, a trait observed in related compounds .
Preparation Methods
Synthesis of 4-[Hydroxy(diphenyl)methyl]piperidine
The hydroxy(diphenyl)methyl group is introduced via a Grignard reaction on piperidine-4-one. Piperidine-4-one reacts with diphenylmagnesium bromide in anhydrous tetrahydrofuran (THF) under inert conditions, yielding 4-hydroxy-4-diphenylmethylpiperidine. This reaction proceeds via nucleophilic addition of the Grignard reagent to the ketone, followed by acidic work-up to protonate the alkoxide intermediate.
Reaction Conditions :
-
Solvent: THF, −78°C to room temperature
-
Stoichiometry: 1:1 molar ratio of piperidine-4-one to Grignard reagent
-
Work-up: Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.
The product is characterized by ¹H NMR (δ = 1.58 ppm for piperidine protons, 7.2–7.4 ppm for aromatic protons) and MS (m/z = 327.2 [M+H]⁺).
Carbothioamide Group Installation
The carbothioamide group at the 1-position is introduced through two primary methods: cyanide-to-thioamide conversion or direct thiourea formation .
Cyanide-to-Thioamide Conversion
This method, adapted from European Patent EP3154942B1, involves:
-
Cyanation : Reacting 4-hydroxy-4-diphenylmethylpiperidine with cyanogen bromide (CNBr) in dichloromethane (DCM) to form 1-cyano-4-[hydroxy(diphenyl)methyl]piperidine.
-
Thioamidation : Treating the nitrile intermediate with hydrogen sulfide (H₂S) in n-butanol at 60°C under 4 bar pressure for 6 hours.
Key Advantages :
Analytical Validation :
Direct Thiourea Formation
An alternative route involves reacting 4-[hydroxy(diphenyl)methyl]piperidine with 3,5-dimethoxyphenyl isothiocyanate in acetone under basic conditions (K₂CO₃). This one-pot reaction forms the carbothioamide directly via nucleophilic attack of the piperidine amine on the isothiocyanate electrophile.
Reaction Conditions :
-
Stoichiometry: 1:1 molar ratio of amine to isothiocyanate.
Limitations :
-
Risk of over-substitution or thiourea byproduct formation.
N-(3,5-Dimethoxyphenyl) Substitution
The final step involves introducing the 3,5-dimethoxyphenyl group to the carbothioamide nitrogen. This is achieved via Ullmann-type coupling or Buchwald-Hartwig amination , though these methods are less commonly reported for thioamides. A more feasible approach leverages Lawesson’s reagent to thionate a pre-formed carboxamide intermediate:
-
Carboxamide Formation : React 4-[hydroxy(diphenyl)methyl]piperidine with 3,5-dimethoxyphenyl isocyanate in DCM to form N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide.
-
Thionation : Treat the carboxamide with Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 12 hours.
Analytical Confirmation :
-
IR Spectroscopy : Shift from C=O stretch (~1650 cm⁻¹) to C=S stretch (~1250 cm⁻¹).
-
¹³C NMR : Carbonyl carbon at δ = 195 ppm (C=S) vs. δ = 170 ppm (C=O).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Cyanide-to-Thioamide | 90 | 97 | High-pressure H₂S handling |
| Direct Thiourea | 75 | 92 | Byproduct formation |
| Lawesson’s Reagent | 68 | 89 | Elevated temperature requirements |
The cyanide-to-thioamide route offers superior yield and purity but necessitates specialized equipment for H₂S handling. The Lawesson’s reagent method, while lower-yielding, avoids gaseous reagents and is preferable for small-scale synthesis.
Scalability and Industrial Considerations
Industrial-scale production favors the cyanide-to-thioamide pathway due to its reproducibility and minimal byproducts. Critical parameters include:
-
Solvent Choice : n-Butanol optimizes H₂S solubility and product precipitation.
-
Temperature Control : Maintaining 60°C prevents side reactions like disulfide formation.
-
Work-up Protocol : Filtration under reduced pressure and drying at 40°C ensure high recovery.
Analytical and Spectroscopic Characterization
Final product validation requires multi-technique analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
